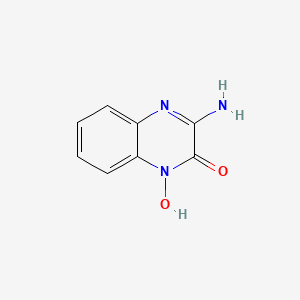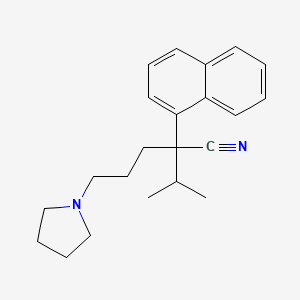
1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is characterized by the presence of a valeronitrile group and a naphthyl group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of a naphthyl-substituted ketone with a pyrrolidine derivative under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the valeronitrile group can be replaced by other nucleophiles such as amines or thiols. These reactions are typically carried out under mild conditions using catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share a similar pyrrolidine core but differ in their substituents and overall structure. The presence of the valeronitrile and naphthyl groups in 1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- makes it unique and imparts distinct chemical and biological properties.
Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizines
- Prolinol
Propiedades
Número CAS |
6699-12-3 |
|---|---|
Fórmula molecular |
C22H28N2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-2-propan-2-yl-5-pyrrolidin-1-ylpentanenitrile |
InChI |
InChI=1S/C22H28N2/c1-18(2)22(17-23,13-8-16-24-14-5-6-15-24)21-12-7-10-19-9-3-4-11-20(19)21/h3-4,7,9-12,18H,5-6,8,13-16H2,1-2H3 |
Clave InChI |
SVZYYHKYXSDMQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCCN1CCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)

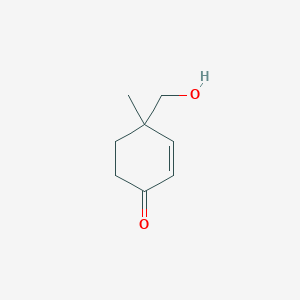
![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)
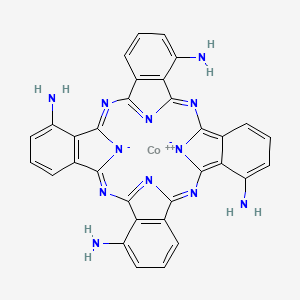
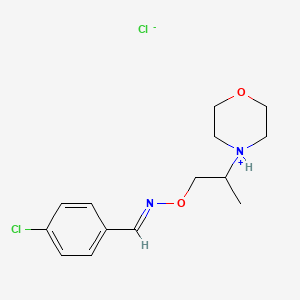
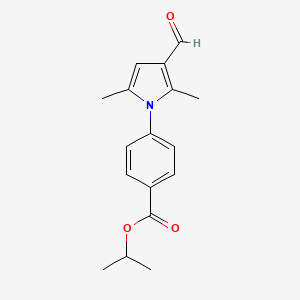
![Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
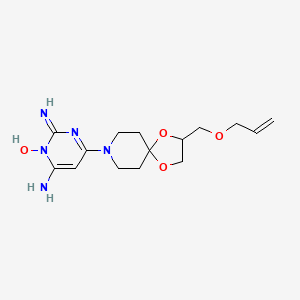
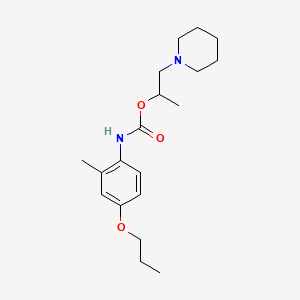
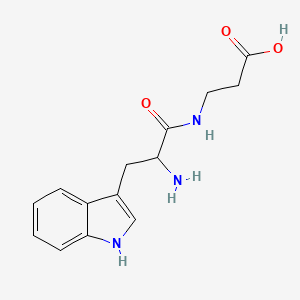
![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
